molecular formula C12H17FN2O B1438703 1-(2-Amino-5-fluorobenzyl)-4-piperidinol CAS No. 1153396-11-2

1-(2-Amino-5-fluorobenzyl)-4-piperidinol

Cat. No. B1438703
CAS RN: 1153396-11-2
M. Wt: 224.27 g/mol
InChI Key: JZDJWMNAMXJIFT-UHFFFAOYSA-N
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Description

1-(2-Amino-5-fluorobenzyl)-4-piperidinol (AFBP) is a fluorinated piperidine derivative that has been investigated for its potential applications in biochemical and physiological research. AFBP is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh), and is thus a promising tool for studying the role of ACh in neuronal signaling. AFBP has also been studied for its potential use as a drug for treating Alzheimer’s disease, due to its ability to inhibit AChE and increase ACh levels in the brain.

Scientific Research Applications

Nucleophilic Ring-Opening Reactions

Research has investigated the nucleophilic ring-opening reactions of 1-aralkyl-3,4-epoxypiperidines with a series of aliphatic and aromatic amines. The study highlights that reactions in protic solvents yield 3-amino-piperidin-4-ols, presenting a short-step synthesis for complex compounds like 4-fluorobenzyltrozamicol, a potent ligand for the vesicular acetylcholine transporter. This method avoids the need for chromatographic separation, providing an efficient approach to synthesize related compounds (Scheunemann et al., 2011).

Tuberculosis GyrB Inhibitors

A series of thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. The compounds demonstrated significant in vitro activity against Mycobacterium smegmatis (MS) GyrB ATPase, Mycobacterium tuberculosis (MTB) DNA gyrase, and exhibited antituberculosis activity. Notably, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate was identified as a promising compound, showing significant activity against all tests without being cytotoxic at relevant concentrations (Jeankumar et al., 2013).

Cancer Research

Phosphorus–nitrogen compounds featuring 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene derivatives were synthesized and evaluated for their biological activities. The compounds were studied for their antibacterial, antifungal, and DNA cleavage activities. Additionally, their antiproliferative and antimigrative activities against various cancer cell lines were examined, highlighting their potential in cancer research and treatment (Binici et al., 2021).

Radiotracer Development for PET Imaging

Compounds containing the 4-(4-fluorobenzyl)piperidine moiety were developed as PET radioligands for imaging NR2B NMDA receptors. The study involved the synthesis, evaluation, and metabolic studies of these radiotracers. However, challenges related to poor brain penetration and significant defluorination during in vivo experiments were identified, indicating the need for cautious use of these radiolabeled patterns in PET radiotracer development (Labas et al., 2011).

properties

IUPAC Name

1-[(2-amino-5-fluorophenyl)methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-10-1-2-12(14)9(7-10)8-15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDJWMNAMXJIFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-5-fluorobenzyl)-4-piperidinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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